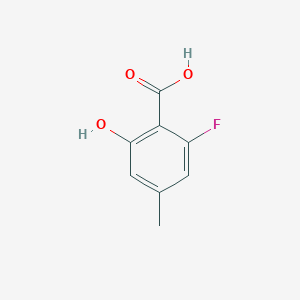
2-Fluoro-6-hydroxy-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 2-position, a hydroxyl group at the 6-position, and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 2,6-difluorotoluene, followed by hydroxylation and carboxylation reactions. The reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the substitution and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product. The choice of reagents and catalysts is crucial in minimizing by-products and maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-6-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-Fluoro-6-oxo-4-methylbenzoic acid, while reduction of the carboxylic acid group can produce 2-Fluoro-6-hydroxy-4-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-hydroxy-4-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Material Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-hydroxy-4-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxyl and methyl groups contribute to its overall chemical stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-methylbenzoic acid: Similar in structure but lacks the hydroxyl group at the 6-position.
2-Fluoro-6-methylbenzoic acid: Similar in structure but lacks the hydroxyl group at the 6-position.
4-Fluoro-6-hydroxybenzoic acid: Similar in structure but lacks the methyl group at the 4-position.
Uniqueness
2-Fluoro-6-hydroxy-4-methylbenzoic acid is unique due to the specific combination of substituents on the benzene ring. The presence of both the fluorine and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in various chemical syntheses and applications.
Eigenschaften
CAS-Nummer |
2386220-15-9 |
|---|---|
Molekularformel |
C8H7FO3 |
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
2-fluoro-6-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7FO3/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,10H,1H3,(H,11,12) |
InChI-Schlüssel |
PHGUFYIEHFEDBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)F)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


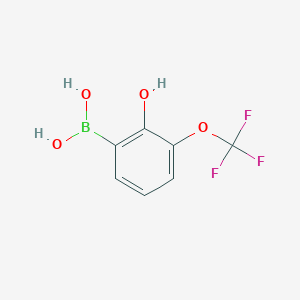

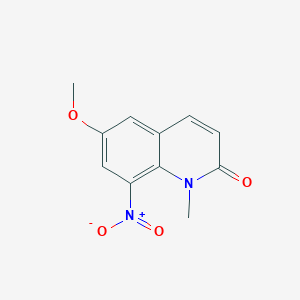
![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)

![tert-butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B14029069.png)
![[3-(Dibenzylamino)oxetan-2-yl]methanol](/img/structure/B14029074.png)

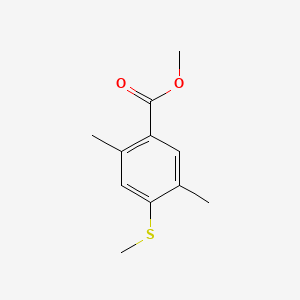


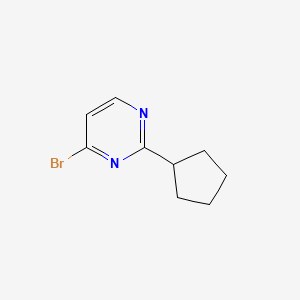
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
